
Abt-770: A Technical Chronicle of a Potent
Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Abt-770

Cat. No.: B1664311 Get Quote

For the attention of researchers, scientists, and drug development professionals, this in-depth

guide details the discovery and development history of Abt-770, a potent and selective matrix

metalloproteinase (MMP) inhibitor. Developed by Abbott Laboratories, Abt-770 emerged from a

rigorous drug discovery program aimed at identifying novel cancer therapeutics. This document

outlines its chemical synthesis, mechanism of action, preclinical efficacy, and the ultimate

reasons for its discontinuation, providing valuable insights into the challenges of MMP inhibitor

development.

Discovery and Design Rationale
Abt-770 was the culmination of an extensive effort at Abbott Laboratories to develop orally

bioavailable and selective MMP inhibitors for oncology. The program evolved from early

succinate-based inhibitors to a novel class of biaryl hydroxamates, leveraging in-house

technologies such as Structure-Activity Relationship (SAR) by NMR.[1] However, the metabolic

instability of these hydroxamates prompted the exploration of N-formylhydroxylamines

(retrohydroxamates). This led to the discovery of a series of biaryl ether retrohydroxamates, the

chemical class to which Abt-770 belongs.[1]

The design strategy focused on achieving selectivity for gelatinases (MMP-2 and MMP-9),

which are strongly implicated in tumor invasion and angiogenesis, while sparing collagenase

(MMP-1) to avoid potential musculoskeletal side effects associated with broad-spectrum MMP

inhibition.
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Mechanism of Action: Targeting Tumor Progression
Abt-770 functions as a potent inhibitor of matrix metalloproteinases, specifically targeting

MMP-2 and MMP-9. MMPs are a family of zinc-dependent endopeptidases responsible for the

degradation of extracellular matrix (ECM) components. In the context of cancer, elevated MMP

activity facilitates tumor growth, invasion, and metastasis by breaking down the basement

membrane, enabling cancer cells to migrate and establish secondary tumors.

By binding to the active site of MMP-2 and MMP-9, Abt-770 blocks their enzymatic activity,

thereby preventing the degradation of the ECM. This inhibition is crucial in halting the

progression of cancer.

Below is a diagram illustrating the signaling pathway of MMP inhibition.
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Caption: Mechanism of action of Abt-770 in inhibiting MMP-mediated processes.

Quantitative Efficacy and Selectivity
Abt-770 demonstrated potent and selective inhibition of key MMPs implicated in cancer

progression. The following table summarizes its in vitro inhibitory activity.
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Enzyme IC50 (nM)

MMP-1 (Collagenase) 4600

MMP-2 (Gelatinase A) 3.7

MMP-9 (Gelatinase B) 120

Data sourced from a review of Abbott Laboratories' MMP inhibitor program.

This significant selectivity for MMP-2 and MMP-9 over MMP-1 was a key design achievement,

aimed at minimizing the risk of musculoskeletal side effects observed with earlier, less selective

MMP inhibitors.

Experimental Protocols
General Synthesis of Biaryl Ether Retrohydroxamates
The synthesis of the biaryl ether retrohydroxamate class of compounds, including Abt-770,

followed a convergent route. A key step involved the coupling of a substituted phenol with an

appropriate aryl partner to form the biaryl ether core. The retrohydroxamate moiety was then

introduced to complete the molecule. While the specific, step-by-step protocol for Abt-770 is

not publicly available, the general synthetic strategy is outlined below.
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Caption: General synthetic workflow for biaryl ether retrohydroxamates.

In Vitro MMP Inhibition Assay
The inhibitory potency of Abt-770 against various MMPs was determined using a fluorogenic

substrate assay. This method measures the cleavage of a specific substrate by the MMP
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enzyme, resulting in a fluorescent signal. The assay was performed with and without the

inhibitor to determine the concentration required to inhibit 50% of the enzyme's activity (IC50).

Protocol Outline:

Recombinant human MMP enzymes (MMP-1, MMP-2, MMP-9) were activated according to

standard procedures.

Abt-770 was serially diluted to various concentrations.

The enzyme, inhibitor, and a fluorogenic substrate were incubated together in an appropriate

buffer system.

The fluorescence intensity was measured over time using a microplate reader.

IC50 values were calculated by plotting the percent inhibition against the logarithm of the

inhibitor concentration.

Preclinical Development and Discontinuation
Abt-770 demonstrated significant anticancer activity in animal models. However, during

preclinical development, toxicity issues arose that ultimately led to its discontinuation.

Metabolic Instability and Phospholipidosis
The primary reason for halting the development of Abt-770 was its metabolic instability. The

compound was found to be easily metabolized to an amine metabolite. This cationic metabolite

was shown to induce phospholipidosis, a lysosomal storage disorder characterized by the

intracellular accumulation of phospholipids. This toxicity was a significant safety concern,

preventing its advancement into clinical trials.

The following diagram illustrates the logical relationship leading to the discontinuation of Abt-
770.
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Caption: The metabolic fate of Abt-770 leading to its discontinuation.

The Legacy of Abt-770: Paving the Way for
Successors
Despite its own developmental failure, the knowledge gained from the Abt-770 program was

instrumental in the design of a next-generation MMP inhibitor, ABT-518. To address the

metabolic instability and resulting toxicity, the chemical structure of Abt-770 was modified. The

biaryl ether linkage was replaced with a more stable phenoxyphenyl sulfone group. This

structural change led to the development of ABT-518, a potent and selective MMP inhibitor with

an improved safety profile that did advance to Phase I clinical trials in cancer patients.[1]

Conclusion
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The story of Abt-770 provides a compelling case study in the complexities of drug discovery

and development. While demonstrating high potency and selectivity for its intended targets,

unforeseen metabolic liabilities leading to toxicity ultimately prevented its clinical application.

However, the rigorous scientific investigation into its shortcomings directly informed the

successful design of a follow-up compound, highlighting the iterative and knowledge-building

nature of pharmaceutical research. The data and lessons learned from the Abt-770 program

remain a valuable resource for scientists working on the development of targeted cancer

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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